molecular formula C5H8ClN3O2 B1379846 (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride CAS No. 1417569-73-3

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Cat. No. B1379846
M. Wt: 177.59 g/mol
InChI Key: UOCIBLPNTNODIV-UHFFFAOYSA-N
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Description

“(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 . It has a molecular weight of 177.59 g/mol . The IUPAC name for this compound is 2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride . The compound is composed of two covalently bonded units .


Molecular Structure Analysis

The compound has a complex structure with 11 heavy atoms . The InChI code for this compound is InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H . The Canonical SMILES for this compound is C1=C(C=NN1CC(=O)O)N.Cl .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.0305042 g/mol . The topological polar surface area of the compound is 81.1 Ų .

Scientific Research Applications

Synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives

  • Summary of Application: These derivatives are synthesized using a one-pot, multicomponent protocol with alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
  • Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to produce the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
  • Results or Outcomes: This method provides an environmentally benign way to synthesize complex molecules. The synthesized compounds have potential biological activity due to their wide applications in pharmaceuticals .

Protein Structure Prediction with AlphaFold

  • Summary of Application: AlphaFold, an AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure of proteins, DNA, RNA, ligands, and more .
  • Methods of Application: Given an input list of molecules, AlphaFold generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes: AlphaFold has been used to make discoveries in areas including malaria vaccines, cancer treatments, and enzyme design. It has been cited more than 20,000 times and its scientific impact recognized through many prizes .

Synthetic Chemistry and Biological Activities of Pyrazole Derivatives

  • Summary of Application: Pyrazole derivatives have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
  • Methods of Application: The review discusses recent developments in synthetic approaches to pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
  • Results or Outcomes: The review also covers recently reported novel biological affinities of pyrazoles .

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

  • Summary of Application: Pyrazoles have a wide range of applications in various fields. Their popularity has skyrocketed since the early 1990s .
  • Methods of Application: The chapter discusses current developments in synthetic techniques and biological activity related to pyrazole derivatives .
  • Results or Outcomes: The chapter summarizes novel strategies and wide applications of the pyrazole scaffold .

Recent Developments in Synthetic Chemistry and Biological Activities of Pyrazole Derivatives

  • Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes: The review discusses the advantages and drawbacks of different synthetic methods .

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

  • Summary of Application: Pyrazoles have a wide range of applications in various fields. Their popularity has skyrocketed since the early 1990s .
  • Methods of Application: The chapter discusses the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
  • Results or Outcomes: The chapter has summarized novel strategies and wide applications of the pyrazole scaffold .

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIBLPNTNODIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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